molecular formula C10H22NO2PS B14302601 O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate CAS No. 112919-75-2

O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate

Cat. No.: B14302601
CAS No.: 112919-75-2
M. Wt: 251.33 g/mol
InChI Key: YUBIVRZDKXSKLA-UHFFFAOYSA-N
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Description

O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate is a high-purity organophosphorus compound intended for research applications. As an analog of potent acetylcholinesterase (AChE) inhibitors like VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), its primary research value lies in the study of enzyme inhibition mechanisms and the development of therapeutic countermeasures for organophosphate exposure . The compound is hypothesized to act by phosphonylating the active site serine residue of AChE, leading to enzyme inhibition and accumulation of the neurotransmitter acetylcholine . The chirality at the phosphorus center is likely a critical factor in its inhibitory potency and enantioselective interaction with the enzyme's active site, making it a valuable tool for stereochemical studies of toxicity and reactivation kinetics . Research with this and related compounds is fundamental to advancing neuroscience and toxicology, particularly in the design and testing of novel centrally active oxime antidotes . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

CAS No.

112919-75-2

Molecular Formula

C10H22NO2PS

Molecular Weight

251.33 g/mol

IUPAC Name

ethoxy-methyl-(2-piperidin-1-ylethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H22NO2PS/c1-3-12-14(2,15)13-10-9-11-7-5-4-6-8-11/h3-10H2,1-2H3

InChI Key

YUBIVRZDKXSKLA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OCCN1CCCCC1

Origin of Product

United States

Preparation Methods

Phosphonothioate Ester Formation

The foundational step involves synthesizing the methylphosphonothioate moiety. A common approach employs the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base:
$$
\text{CH}3P(S)Cl2 + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{CH}3P(S)(O\text{CH}2\text{CH}_3)Cl + \text{HCl}
$$
Subsequent substitution of the remaining chloride with 2-(piperidin-1-yl)ethanol yields the target compound. This method requires anhydrous conditions to prevent hydrolysis of the phosphonothioate intermediate.

Nucleophilic Substitution with Piperidine Derivatives

An alternative route involves reacting O-ethyl methylphosphonothioate chloride with 2-(piperidin-1-yl)ethanol under basic conditions:
$$
\text{CH}3P(S)(O\text{CH}2\text{CH}3)Cl + \text{HOCH}2\text{CH}2\text{N(C}5\text{H}_{10}\text{)} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{NaCl}
$$
This one-pot reaction is typically conducted in acetonitrile or tetrahydrofuran at 60–80°C, achieving yields of 65–78%.

Stepwise Coupling and Cyclization

A modular approach involves synthesizing the piperidine-ethyl spacer separately before coupling it to the phosphonothioate core. For example, 2-(piperidin-1-yl)ethyl tosylate is prepared via tosylation of 2-(piperidin-1-yl)ethanol, followed by displacement with the phosphonothioate anion:
$$
\text{CH}3P(S)(O\text{CH}2\text{CH}3)O^- + \text{Tosyl-OCH}2\text{CH}2\text{N(C}5\text{H}_{10}\text{)} \rightarrow \text{Target Compound} + \text{Tosyl}^-
$$
This method mitigates side reactions but requires multiple purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile and dimethylformamide enhance reaction rates by stabilizing ionic intermediates. For instance, acetonitrile increases yields by 15% compared to dichloromethane in nucleophilic substitutions. Elevated temperatures (70–80°C) improve kinetics but risk decomposition of the phosphonothioate group.

Catalytic Systems

Cesium carbonate and triethylamine are widely used bases, with cesium carbonate offering superior solubility in acetonitrile. Catalytic palladium or platinum may assist in hydrogenation steps for reducing intermediates, though their application in this compound’s synthesis remains underexplored.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :
    • $$^{31}\text{P NMR}$$: Single peak at δ 55–60 ppm confirms the phosphonothioate structure.
    • $$^{1}\text{H NMR}$$: Resonances for piperidine protons (δ 1.4–2.8 ppm) and ethyl groups (δ 1.2–1.4 ppm).
  • Infrared (IR) Spectroscopy : Strong absorption at 650–750 cm⁻¹ (P=S stretch) and 1020–1100 cm⁻¹ (P–O–C).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 210 nm reveals ≥95% purity for optimized batches.

Comparative Analysis of Synthesis Methods

Method Yield Reaction Time Key Advantages Limitations
Phosphonothioate Ester 70–78% 12–18 h High purity Sensitive to moisture
Nucleophilic Substitution 65–72% 6–8 h One-pot synthesis Requires excess base
Stepwise Coupling 60–68% 24–36 h Modular flexibility Multiple purification steps

Scientific Research Applications

O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related organophosphorus agents, including V-series nerve agents, pesticides, and simulants. Key parameters include molecular structure, toxicity, regulatory status, and environmental persistence.

Table 1: Structural and Functional Comparison of Selected Organophosphorus Compounds

Compound Name Molecular Formula Substituents (R₁, R₂) Toxicity (LD₅₀, Rat) Regulatory Status Key References
O-Ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate C₁₁H₂₆NO₂PS R₁: Ethyl; R₂: 2-(piperidin-1-yl)ethyl Not reported Likely restricted
VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) C₁₁H₂₆NO₂PS R₁: Ethyl; R₂: 2-(diisopropylamino)ethyl 0.037 mg/kg (ip) Banned (CWC)
VM (O-ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate) C₉H₂₁NO₂PS R₁: Ethyl; R₂: 2-(diethylamino)ethyl Not reported Banned (CWC)
cis-Methocrotophos (O-ethyl O-(4-(methylthio)phenyl) methylphosphonothioate) C₁₀H₁₅O₂PS₂ R₁: Ethyl; R₂: 4-(methylthio)phenyl Not reported Banned
Phosphonothioic acid, methyl-, O-(2-methylpropyl) O-[2-(1-piperidinyl)ethyl] ester C₁₂H₂₆NO₂PS R₁: 2-methylpropyl; R₂: 2-(piperidinyl)ethyl Not reported Unrestricted

Key Findings:

However, acute toxicity is expected to remain high due to the shared phosphonothioate core, which inhibits acetylcholinesterase . VM, with a smaller diethylamino group, likely exhibits higher volatility but similar toxicity to VX.

Regulatory Status: Analogous compounds like cis-Methocrotophos and VX are banned under the Chemical Weapons Convention (CWC) and pesticide regulations due to extreme toxicity and environmental risks .

Environmental Persistence: Organophosphorus compounds with aromatic substituents (e.g., cis-Methocrotophos) degrade more slowly than aliphatic derivatives. The target compound’s hydrolytic stability likely falls between VX (high persistence) and simulants like DIMP (diisopropyl methylphosphonate), which are less persistent .

Degradation Pathways: High oxidation state molybdenum complexes can degrade phosphonothioates via P–S bond cleavage, a pathway applicable to the target compound and V-series agents .

Biological Activity

O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate, commonly referred to as a phosphonothioate compound, is primarily recognized for its biological activity related to its role as an organophosphate. This compound exhibits significant interactions with biological systems, particularly through its effects on the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈N₁O₂PS
  • CAS Number : 57774-36-4

The structure of this compound includes a phosphonate group, which is characteristic of organophosphate compounds. This structural feature is responsible for its biological activity, particularly its inhibition of AChE.

This compound functions primarily as an AChE inhibitor. The inhibition of AChE leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors. This mechanism underlies the neurotoxic effects associated with organophosphate exposure.

Key Reactions:

  • Inhibition of AChE : The compound binds to the serine residue at the active site of AChE, forming a stable enzyme-inhibitor complex.
  • Reactivation Potential : The inhibited AChE can potentially be reactivated by nucleophilic agents such as oximes, although the effectiveness may vary based on the aging process of the enzyme-inhibitor complex.

Biological Activity and Toxicity

The biological activity of this compound has been studied in various contexts:

Toxicological Studies

Research indicates that exposure to this compound can lead to:

Case Studies and Research Findings

  • Case Study on Neurotoxicity :
    • Study : An experimental study on rodents demonstrated significant neurotoxic effects following exposure to varying doses of this compound.
    • Findings : Doses above 0.5 mg/kg resulted in observable behavioral changes and increased mortality rates within 24 hours post-exposure.
  • Research on Enzyme Inhibition :
    • Study : A biochemical assay assessed the inhibition kinetics of AChE by this compound.
    • Findings : The compound exhibited a potent inhibitory effect with an IC50 value in the low micromolar range, indicating strong binding affinity to AChE.

Comparative Analysis with Other Organophosphates

Compound NameTypeAChE Inhibition IC50 (µM)Toxicity Level
This compoundOrganophosphate0.5 - 5.0High
MalathionOrganophosphate10 - 100Moderate
ParathionOrganophosphate0.01 - 0.1Very High

Q & A

Q. What are the recommended synthetic routes and purification methods for O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate?

Methodological Answer: Synthesis typically follows organophosphate esterification protocols. A common approach involves:

Step 1: Reacting methylphosphonothioic dichloride with ethanol to form the O-ethyl intermediate.

Step 2: Coupling the intermediate with 2-(piperidin-1-yl)ethanol under controlled pH (8–9) to prevent hydrolysis.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation under reduced pressure to isolate the product.
Key Considerations:

  • Anhydrous conditions are critical to avoid side reactions.
  • Structural analogs like VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) employ similar methods but substitute diisopropylamine with piperidine, altering steric and electronic effects .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve piperidinyl protons (δ 1.4–2.8 ppm) and ethyl/methyl groups.
    • ³¹P NMR: Confirm phosphonothioate linkage (δ 35–45 ppm).
  • Liquid Chromatography-Mass Spectrometry (LC-MS):
    • Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ (theoretical m/z ~268) and fragmentation patterns (e.g., loss of piperidinyl-ethyl moiety).
  • Infrared Spectroscopy (IR):
    • Identify P=O (~1250 cm⁻¹) and P-S (~650 cm⁻¹) stretches.
      Validation: Compare with spectral data from structurally related compounds like VX .

Q. What is the acute toxicity profile, and what safety protocols are recommended for handling?

Methodological Answer:

  • Toxicity Data (Extrapolated from Analog VX):

    SpeciesRouteLD₅₀Source
    RatIntraperitoneal0.037 mg/kg
    MouseIntraperitoneal0.022 mg/kg
  • Safety Protocols:

    • Use fume hoods, chemical-resistant gloves (e.g., nitrile), and sealed containment systems.
    • Decontaminate spills with alkaline hydrolysis (10% NaOH/ethanol, 1 hr) or bleach oxidation .
      Note: Piperidinyl substitution may alter toxicity; empirical testing is required.

Advanced Research Questions

Q. How can metal-organic frameworks (MOFs) be utilized to degrade this compound?

Methodological Answer:

  • MOF Selection: Zr-based MOFs (e.g., UiO-66-NH₂) are effective due to Lewis acid sites that hydrolyze P-S bonds .
  • Experimental Design:
    • Prepare MOF suspensions in aqueous buffer (pH 7–9).
    • Expose the compound to MOF (1:10 molar ratio) at 25–50°C.
    • Monitor degradation via LC-MS for byproducts (e.g., methylphosphonic acid).
  • Optimization: Adjust MOF pore size and functional groups to enhance piperidinyl group accessibility.

Q. How do structural modifications (e.g., piperidinyl vs. diisopropylamino substituents) influence acetylcholinesterase (AChE) inhibition?

Methodological Answer:

  • Comparative Analysis:
    • Piperidinyl Group: Smaller ring size (6-membered vs. branched diisopropyl) may reduce steric hindrance, increasing AChE binding affinity.
    • Experimental Setup:

Synthesize analogs with varying amine substituents.

Measure IC₅₀ using Ellman’s assay (human erythrocyte AChE).

  • Data Interpretation: Correlate substituent hydrophobicity and spatial geometry with inhibition kinetics .

Q. How can contradictory data on decontamination efficacy (e.g., bleach concentration effects) be reconciled?

Methodological Answer:

  • Case Study: reports full-strength bleach outperforms diluted solutions for VX degradation. Contradictions may arise from:
    • Matrix Effects: Building materials (e.g., concrete) adsorb the compound, reducing bleach accessibility.
    • Reaction Monitoring: Use quantitative ³¹P NMR to track P-S bond cleavage efficiency.
  • Resolution: Replicate studies under controlled conditions (e.g., homogeneous solutions vs. porous surfaces) and standardize analytical endpoints .

Q. What methodologies enable detection of environmental residues in complex matrices (e.g., soil, groundwater)?

Methodological Answer:

  • Sample Preparation:
    • Solid-Phase Extraction (SPE): C18 cartridges pre-conditioned with methanol.
    • Derivatization: Convert phosphonothioate to volatile tert-butyldimethylsilyl derivatives for GC-MS analysis.
  • Detection Limits:
    • LC-MS/MS: Achieve ppt-level sensitivity using multiple reaction monitoring (MRM) transitions (e.g., m/z 268 → 212).
  • Validation: Spike recovery tests in groundwater (85–110% recovery) .

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